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Compound Name:
heptulopyranoside-7-Phosphate

Cat. No.: B562350

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of recombinant 3-deoxy-
D-arabino-heptulosonate-7-phosphate (DAHP) synthase. DAHP synthase is the first enzyme in
the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids in
bacteria, fungi, and plants.[1][2] As this pathway is absent in mammals, its enzymes are
attractive targets for the development of novel antimicrobial agents and herbicides. The
following protocols are designed for the purification of recombinant DAHP synthase expressed
in Escherichia coli, a common host for protein production.

Data Presentation: Purification of Recombinant
DAHP Synthase

The following table summarizes the purification of the tryptophan-sensitive DAHP synthase
iIsoenzyme (AroH) from E. coli. The recombinant protein was overexpressed and purified to
homogeneity.
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o Total Total Specific o

Purification . o o ) Purification
Protein Activity Activity Yield (%)
Step . . (Fold)
(mg) (Units*) (Units/mg)

Crude Extract 2800 28000 10 100 1
Ammonium
Sulfate (40- 950 22400 23.6 80 2.4
65%)
DEAE-
Sephacel

_ 85 16800 197.6 60 19.8
(Anion
Exchange)
Phenyl-
Sepharose 25 12600 504 45 504
(HIC)
Sephacryl S-
200 (Size 18 10080 560 36 56
Exclusion)

*One unit of DAHP synthase activity is defined as the amount of enzyme that catalyzes the
formation of 1 umol of DAHP per minute under standard assay conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the purification of
recombinant DAHP synthase.

Protocol 1: Purification of His-tagged Recombinant
DAHP Synthase

This protocol is designed for DAHP synthase that has been engineered to contain a
polyhistidine tag (His-tag), allowing for efficient purification using immobilized metal affinity
chromatography (IMAC).[3][4]

1. Cell Lysis and Clarification
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a. Thaw the cell pellet from a 1 L culture of E. coli expressing the His-tagged DAHP synthase
on ice. b. Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer. c. Lyse the cells by
sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell
debris. e. Carefully collect the supernatant (clarified lysate) and filter it through a 0.45 pm
syringe filter.

Buffer Formulations:

e Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM [3-
mercaptoethanol, 1 mM PMSF.

o Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM [3-
mercaptoethanol.

o Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NacCl, 250 mM imidazole, 1 mM
[3-mercaptoethanol.

2. Immobilized Metal Affinity Chromatography (IMAC)

a. Equilibrate a 5 mL Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer. b.
Load the clarified lysate onto the column at a flow rate of 1 mL/min. c. Wash the column with 10
CV of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged DAHP
synthase with 5 CV of Elution Buffer. e. Collect 1 mL fractions and analyze by SDS-PAGE to
identify fractions containing the purified protein.

3. (Optional) Polishing by Size-Exclusion Chromatography

For higher purity, the pooled fractions from IMAC can be further purified by size-exclusion
chromatography (SEC).

a. Concentrate the pooled fractions to 1-2 mL using a centrifugal filter unit. b. Equilibrate a
Superdex 200 or similar SEC column with SEC Buffer. c. Load the concentrated protein onto
the column. d. Elute with 1.5 CV of SEC Buffer at a flow rate of 0.5 mL/min. e. Collect fractions
and analyze by SDS-PAGE. Pool fractions containing pure DAHP synthase.

Buffer Formulation:
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o SEC Buffer: 20 mM Tris-HCI, pH 7.5, 150 mM NaCl, 1 mM DTT.

Protocol 2: Purification of Native or Untagged
Recombinant DAHP Synthase

This protocol is a more traditional approach for purifying DAHP synthase without an affinity tag.
It typically involves a combination of ion-exchange and size-exclusion chromatography.

1. Cell Lysis and Ammonium Sulfate Precipitation

a. Perform cell lysis as described in Protocol 1, Step 1. b. To the clarified lysate, slowly add
solid ammonium sulfate with constant stirring at 4°C to achieve 40% saturation. c. Stir for 1
hour at 4°C and then centrifuge at 15,000 x g for 30 minutes. Discard the pellet. d. To the
supernatant, add more ammonium sulfate to reach 65% saturation. e. Stir for 1 hour at 4°C and
centrifuge as before. f. Discard the supernatant and resuspend the pellet in a minimal volume
of Anion Exchange Buffer A. g. Dialyze the resuspended pellet against 2 L of Anion Exchange
Buffer A overnight at 4°C with one buffer change.

2. Anion-Exchange Chromatography

a. Equilibrate a DEAE-Sephacel or Q-Sepharose column with Anion Exchange Buffer A. b.
Load the dialyzed sample onto the column. c. Wash the column with 5 CV of Anion Exchange
Buffer A. d. Elute the bound proteins with a linear gradient of 0-100% Anion Exchange Buffer B
over 20 CV. e. Collect fractions and perform enzyme activity assays and SDS-PAGE to identify
fractions containing DAHP synthase.

Buffer Formulations:

¢ Anion Exchange Buffer A: 20 mM Tris-HCI, pH 7.5, 1 mM DTT.

e Anion Exchange Buffer B: 20 mM Tris-HCI, pH 7.5, 1 M NaCl, 1 mM DTT.
3. Size-Exclusion Chromatography

a. Pool and concentrate the active fractions from the anion-exchange step. b. Perform size-
exclusion chromatography as described in Protocol 1, Step 3.
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Visualizations

The following diagrams illustrate the experimental workflows for the purification of recombinant
DAHP synthase.
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Caption: Workflow for His-tagged DAHP synthase purification.
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Caption: Workflow for native DAHP synthase purification.
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Caption: The role of DAHP synthase in the shikimate pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Purification of
Recombinant DAHP Synthase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562350#protocols-for-the-purification-of-
recombinant-dahp-synthase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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